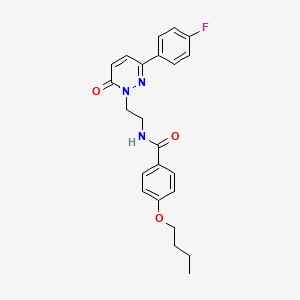
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C23H24FN3O3, and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H24FN3O3 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 921850-54-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.
The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.
Case Studies
A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .
Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamide | Methoxy group instead of butoxy | Analgesic and anti-inflammatory |
| N-(4-chlorophenyl)-2-(pyridazinone) | Lacks benzamide structure | Antidepressant properties |
| 3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]} | Methyl substitution on pyridazine | Potential anti-cancer activity |
特性
IUPAC Name |
4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKJAKXDCLTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













